4,7-Dichloro-2-(2-fluorophenyl)quinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dichloro-2-(2-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-8-5-6-10-12(7-8)18-14(19-13(10)16)9-3-1-2-4-11(9)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKGXIPWCKCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696054 | |
| Record name | 4,7-Dichloro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-55-4 | |
| Record name | 4,7-Dichloro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,7-Dichloro-2-(2-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, notable for its potential biological activities, particularly in cancer therapy and antibacterial applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2FN, with a molecular weight of approximately 295.12 g/mol. Its structure includes two chlorine atoms and a fluorophenyl group, contributing to its unique chemical properties.
Research indicates that this compound interacts with multiple biological targets, particularly kinases involved in cancer progression. The compound has demonstrated the ability to inhibit key signaling pathways that are crucial for tumor growth and survival.
Anticancer Activity
- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases implicated in cancer cell proliferation. For instance, studies have indicated that quinazoline derivatives exhibit significant activity against non-small cell lung cancer (NSCLC) by targeting epidermal growth factor receptor (EGFR) mutations .
-
Case Studies :
- A study on quinazoline derivatives highlighted the efficacy of compounds similar to this compound against solid tumors. These compounds were found to induce apoptosis in cancer cells through the modulation of cell cycle regulators .
- Another investigation demonstrated that quinazoline-based drugs could synergize with existing chemotherapeutics, enhancing overall therapeutic efficacy against resistant cancer types .
Antibacterial Activity
- Activity Against MRSA : Research has shown that certain quinazoline derivatives can inhibit methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to allosteric sites on penicillin-binding proteins (PBPs), thereby enhancing the efficacy of β-lactam antibiotics .
- Synergistic Effects : In vitro studies have reported that this compound can enhance the activity of piperacillin-tazobactam against MRSA infections, indicating its potential as a combinatorial therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | Structure | Fluorine substitution enhances biological activity. |
| 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | Structure | Bromine may improve reactivity compared to chlorinated analogs. |
| 4-Chloro-7-methyl-2-(3-fluorophenyl)quinazoline | Structure | Methyl group introduces steric hindrance affecting interactions. |
The unique combination of halogen substituents in this compound allows for selective inhibition of specific kinases compared to other similar compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4,7-Dichloro-2-(2-fluorophenyl)quinazoline has emerged as a significant compound in the development of targeted cancer therapies. Its structure allows it to interact with various biological targets, particularly kinases involved in cancer progression.
- Mechanism of Action : The compound acts primarily as a tyrosine kinase inhibitor (TKI), disrupting signaling pathways essential for tumor growth and survival. Studies have shown that it effectively inhibits epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) activities, which are crucial in many cancers .
- Case Study Example : A study demonstrated that derivatives of quinazoline with modifications at the 4 and 7 positions exhibited potent inhibitory activity against EGFR, with IC50 values as low as 1.35 nM . This indicates a strong potential for developing effective anticancer agents based on this scaffold.
Biochemical Research
Enzyme Interaction Studies
The compound is utilized in biochemical research to explore its interactions with various enzymes and proteins.
- Inhibition of Kinases : Research indicates that this compound can inhibit specific kinases by binding to their active sites, thereby regulating cellular processes such as proliferation and apoptosis .
- Cellular Effects : In cellular studies, this compound has been shown to influence signaling pathways and gene expression profiles, leading to altered cellular metabolism and growth inhibition in cancer cell lines .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it a candidate for applications in material science.
- Electronic Properties : Research is ongoing into its potential use in developing materials with unique electronic properties beneficial for electronic devices . The compound's halogen substitutions may enhance its conductivity or stability.
Diagnostic Applications
Imaging Agents
The compound can be formulated into imaging agents for early disease detection.
- Case Study Example : Investigations into the use of quinazoline derivatives as imaging agents have shown promise in enhancing the visibility of tumors during imaging procedures like PET scans .
Environmental Monitoring
Pollutant Tracking
this compound is also being studied for its potential role in environmental monitoring.
- Marker for Pollutants : Its chemical stability allows it to serve as a marker in environmental studies, helping researchers track pollutants and assess ecological health .
Data Table: Comparative Analysis of Quinazoline Derivatives
| Compound Name | Structure | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Structure | Two chlorine atoms and one fluorine; potent TKI | 1.35 nM (EGFR) |
| 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline | Structure | Fluorine at different positions; varied activity | 15 nM (EGFR) |
| 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | Structure | Enhanced reactivity due to bromine substitution | 20 nM (EGFR) |
Chemical Reactions Analysis
Organocatalytic Oxidative Condensation
A green chemistry approach employs 4,6-dihydroxysalicylic acid (5 mol%) as an organocatalyst and BF₃·Et₂O (10 mol%) as a co-catalyst. Key findings:
-
Optimized conditions (48 h, 50°C): Yield = 81% with excellent E-factor (2.7) and RME (73%) .
-
BF₃·Et₂O role : Accelerates reaction rate, though not essential (44% yield without) .
Chloride Substitution
The chlorine atoms at positions 4 and 7 are highly reactive due to the α-nitrogen effect , which lowers the activation energy (83 kcal/mol for C(4)-Cl) . Substitution with nucleophiles (e.g., amines, thiols) occurs selectively at these positions under basic conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at C(4)-Cl are favored due to strong PdL₂-π* interactions . Example:
Table 2: Cross-Coupling Efficiency
| Coupling Type | Catalyst | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 100°C, 12h | 85 | 98 |
| Sonogashira | PdCl₂ | 80°C, 6h | 78 | 95 |
Oxidative Cyclization
Quinazoline derivatives undergo oxidative cyclization with benzylamines, forming fused rings under organocatalytic conditions . This pathway is critical for constructing complex heterocycles .
Spectroscopic Analysis
NMR and mass spectrometry confirm substitution patterns. For example, the fluorine at C(2) shifts the aromatic protons (δ 7.2–8.1 ppm) .
Preparation Methods
Halogenation and Aromatic Substitution Route
A prominent approach involves the chlorination of quinazoline intermediates at positions 4 and 7, followed by substitution at position 2 with a 2-fluorophenyl group.
Starting from 4-chloro-7-methoxyquinazoline derivatives, selective chlorination is achieved using N-chlorosuccinimide (NCS) in the presence of catalytic hydrochloric acid to introduce chlorine atoms at the 4 and 7 positions. This step requires careful control to minimize halogen scrambling and formation of impurities such as 4,5-dichloro or dibromo derivatives.
The 2-position substitution with a 2-fluorophenyl group is typically performed via nucleophilic aromatic substitution or amination reactions using 2-fluoroaniline or related fluorophenyl amines under reflux in solvents like propan-2-ol.
Cyclization to form the quinazoline core can be facilitated by carbon dioxide and bases such as DBU, enabling a quinazoline dione intermediate that can be further functionalized.
Telescoped Multi-Step Synthesis
A streamlined manufacturing process reported for functionalized quinazolines involves:
- A telescoped four-step synthesis of 2-amino-4-bromo-3-fluorobenzonitrile intermediates.
- Chlorination using NCS and catalytic HCl to achieve dichlorination.
- Cyclization employing CO2 and DBU.
- A DABCO–methanesulfonic acid catalyzed Halex reaction to introduce fluorine at the 2-position.
This process demonstrated scalability with over 500 kg of product synthesized at 39% overall yield and 99.5% purity by HPLC, highlighting its industrial relevance.
Amination and Demethylation Pathways
Another synthetic route involves:
- Starting from 2-amino-4,5-dimethoxybenzoic acid, formamide is used to generate 6,7-dimethoxyquinazolin-4(3H)-one.
- Subsequent demethylation with methanesulfonic acid and L-methionine yields hydroxylated intermediates.
- Chlorination steps introduce chlorine atoms at the 4 and 7 positions.
- Amination with 4-chloro-3-fluoroaniline under reflux in propan-2-ol affords the 2-(2-fluorophenyl) substitution.
- Final demethylation and substitution steps complete the synthesis.
This method emphasizes the use of selective chlorination and amination to achieve the desired substitution pattern.
Reaction Conditions and Catalysts
Research Findings and Challenges
Halogen scrambling during chlorination is a notable challenge, with impurities like 4,5-dichloro derivatives forming. Process optimization is critical to minimize these impurities due to their low removal efficiency downstream.
Yield optimization depends heavily on solvent choice, catalyst presence, and reaction temperature. For example, DMAP catalysis in related quinazoline syntheses significantly improves yields compared to base-only conditions.
Scalability has been demonstrated for similar quinazoline derivatives, with multi-kilogram scale synthesis achieving high purity and acceptable yields, indicating the feasibility of industrial production.
Summary Table of Preparation Routes
Q & A
Q. What are the recommended synthetic routes for 4,7-dichloro-2-(2-fluorophenyl)quinazoline, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-aminobenzamide derivatives. Acylation with fluorophenyl-containing carbonyl chlorides (e.g., 2-fluorobenzoyl chloride) followed by base-mediated cyclization is a common approach . Key intermediates, such as 2-(ferrocenecarboxamido)benzamide analogs, can be characterized using FT-IR (to confirm amide bond formation) and H/C NMR (to verify regioselectivity and aromatic substitution patterns) . For example, cyclization of 2-(2-fluorophenyl)acetamide precursors under basic conditions (e.g., KCO) yields the quinazoline core .
Q. How can the purity and stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Stability-indicating HPLC methods are critical. Forced degradation studies under thermal (60–80°C), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions can identify degradation products, such as hydrolyzed or oxidized derivatives. For example, LC-MS analysis at 291.9978 m/z (exact mass) with a tolerance of ±0.001 Da ensures specificity . Storage at -20°C in inert atmospheres (argon) minimizes decomposition, while periodic NMR and LC-MS checks validate stability over time .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHClFN) with exact mass 291.9978 Da .
- NMR : F NMR detects fluorine substitution (δ ~ -110 ppm for ortho-fluorophenyl groups), while H NMR reveals aromatic coupling patterns (e.g., doublets for para-substituted chlorines) .
- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between the quinazoline core and fluorophenyl substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electrochemical behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model redox-active sites. For ferrocenyl analogs, HOMO-LUMO gaps (~3.5 eV) correlate with experimental oxidation potentials (~0.45 V vs. Ag/AgCl) . Solvent effects (e.g., acetonitrile) are incorporated via the Polarizable Continuum Model (PCM) . Electrochemical data from cyclic voltammetry (scan rate: 100 mV/s) validate computational predictions .
Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?
- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data may arise from stereochemical impurities or metabolite interference . Use:
- Chiral HPLC to isolate enantiomers (e.g., using Chiralpak AD-H columns).
- Metabolic stability assays : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
- Receptor-binding studies : Radioligand displacement assays (e.g., H-flunitrazepam for GABA receptors) with strict pH control (7.4) .
Q. How does substituent variation (e.g., chloro vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency depends on halogen position. Chlorine at C4/C7 positions is less reactive than bromine, requiring Pd(OAc)/XPhos catalysts (110°C, 24 h) for aryl coupling. Methyl groups at C2 sterically hinder catalysis, reducing yields by ~40% compared to unsubstituted analogs . Kinetic studies (monitored via H NMR) quantify reaction rates under varying conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
